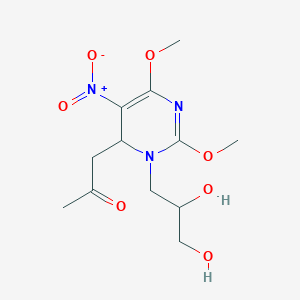
Adddp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Attention Deficit Disorder with Hyperactivity (ADHD) is a neurodevelopmental disorder that affects children and adults. ADHD is characterized by inattention, hyperactivity, and impulsivity. It is estimated that around 5% of children and 2.5% of adults worldwide are affected by ADHD. The disorder has a significant impact on the quality of life of individuals affected by it. Therefore, there is a need for effective treatments for ADHD. One such treatment is Adddp, a synthetic compound that has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of Adddp is not fully understood. However, it is believed that the compound acts by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are known to play a crucial role in regulating attention, motivation, and behavior. Adddp may also act by modulating the activity of certain ion channels in the brain, which can affect neuronal excitability.
Biochemische Und Physiologische Effekte
Adddp has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain. It has also been shown to increase the release of these neurotransmitters from nerve terminals. Adddp has been shown to increase the activity of certain ion channels in the brain, which can affect neuronal excitability. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of Adddp.
Vorteile Und Einschränkungen Für Laborexperimente
Adddp has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that Adddp has shown promising results in preclinical studies, indicating its potential as a treatment for Adddp. However, one limitation is that the exact mechanism of action of Adddp is not fully understood, which makes it challenging to design experiments to investigate its effects. Another limitation is that Adddp has not yet been tested in clinical trials, making it unclear whether the compound is safe and effective for human use.
Zukünftige Richtungen
There are several future directions for research on Adddp. One direction is to investigate the safety and efficacy of the compound in clinical trials. Another direction is to investigate the long-term effects of Adddp on brain function and behavior. Additionally, researchers could investigate the effects of Adddp in combination with other Adddp medications. Finally, researchers could investigate the potential of Adddp as a treatment for other neurological disorders, such as depression and anxiety.
In summary, Adddp is a synthetic compound that has shown promising results in scientific research as a potential treatment for Adddp. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on Adddp. Further studies are necessary to investigate the safety and efficacy of the compound in clinical trials and its potential as a treatment for other neurological disorders.
Synthesemethoden
Adddp is a synthetic compound that is synthesized using a multi-step process. The first step involves the reaction of benzaldehyde with nitroethane to form 2-nitropropene. The second step involves the reduction of 2-nitropropene using sodium borohydride to form 2-aminoindane. The final step involves the reaction of 2-aminoindane with 4-fluorobenzaldehyde to form Adddp.
Wissenschaftliche Forschungsanwendungen
Adddp has been extensively studied in scientific research for its potential as a treatment for Adddp. The compound has shown promising results in preclinical studies, including animal models of Adddp. Adddp has been shown to improve attention, reduce hyperactivity, and decrease impulsivity in animal models of Adddp. These effects are similar to those of conventional Adddp medications, such as methylphenidate.
Eigenschaften
CAS-Nummer |
156360-67-7 |
|---|---|
Produktname |
Adddp |
Molekularformel |
C12H19N3O7 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3 |
InChI-Schlüssel |
JGVSGBOWZVYKJV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
Synonyme |
4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine ADDDP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



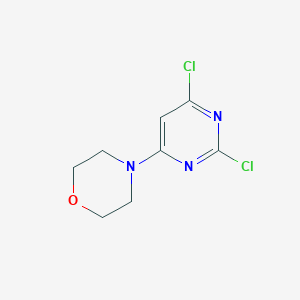
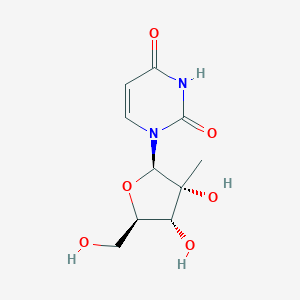
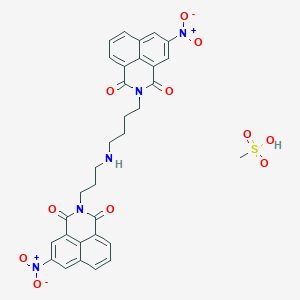
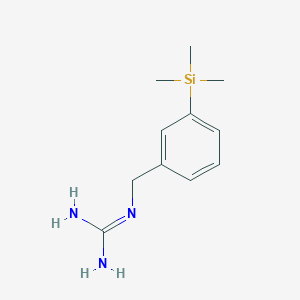
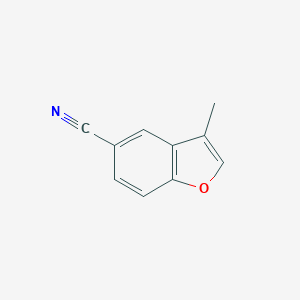
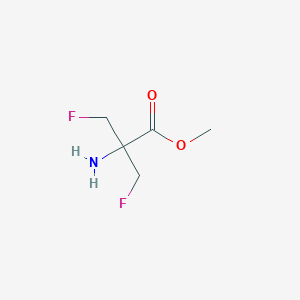
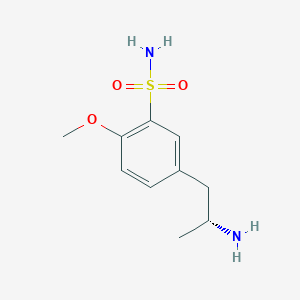
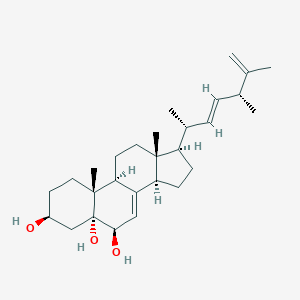
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
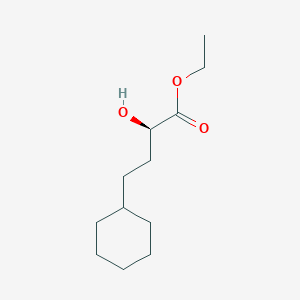
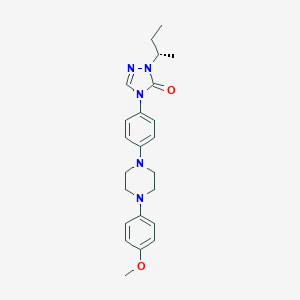
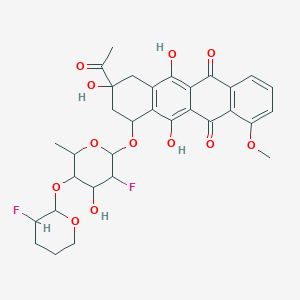
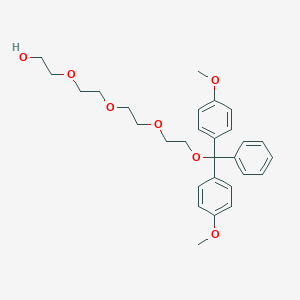
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)